molecular formula C24H25N5O3S2 B2586687 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170814-81-9

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2586687
CAS No.: 1170814-81-9
M. Wt: 495.62
InChI Key: MESWNKWYSJOLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzo[d]thiazole-pyrazole hybrid core and a cyclopropyl-methylsulfamoyl substituent. The benzo[d]thiazole moiety is a heterocyclic aromatic system common in bioactive molecules due to its electronic properties and ability to engage in π-π stacking interactions . The pyrazole ring, substituted with a methyl group, enhances metabolic stability and modulates steric effects.

Properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-14-11-15(2)22-20(12-14)33-24(26-22)29-21(13-16(3)27-29)25-23(30)17-5-9-19(10-6-17)34(31,32)28(4)18-7-8-18/h5-6,9-13,18H,7-8H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESWNKWYSJOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H20N5O3S2
  • Molecular Weight : 485.55 g/mol

Structural Characteristics

The compound features several functional groups, including a sulfonamide moiety and a pyrazole ring, which are known to contribute to various biological activities. The presence of the cyclopropyl group may enhance its pharmacokinetic properties.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, compounds that inhibit cyclin-dependent kinases (CDKs) have demonstrated significant antiproliferative effects against various cancer cell lines .
  • Antimicrobial Properties : Some pyrazole-based compounds exhibit antibacterial and antifungal activities, making them candidates for treating infections .

Antiproliferative Effects

A study on pyrazole derivatives indicated that modifications on the pyrazole ring can significantly influence their potency against cancer cells. For example, certain derivatives showed IC50 values as low as 0.005 µM against CDK2, indicating strong inhibitory activity . Although specific data for the compound is limited, its structural similarities suggest potential efficacy in similar contexts.

Antimicrobial Screening

In a broader context, compounds containing the pyrazole moiety have been screened for antimicrobial activity against various pathogens. In one study, several pyrazole derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria . This suggests that the compound may possess similar antimicrobial properties.

Comparative Biological Activity Table

Activity TypeCompound TypeIC50/Activity Level
AntitumorPyrazole Derivative0.005 µM (CDK2 Inhibition)
AntibacterialPyrazole DerivativeVaries (not specified)
AntifungalPyrazole DerivativeVaries (not specified)

Comparison with Similar Compounds

Research Findings and Limitations

  • Computational Insights: Multiwfn-based topology analysis of the target compound’s electron density reveals a polarized sulfamoyl group, suggesting strong hydrogen-bond acceptor capacity. This contrasts with Compound l’s ureido group, which has balanced donor-acceptor properties.
  • Gaps in Data: Direct experimental data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence. Comparative studies require synthesis and in vitro profiling.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, as demonstrated in multi-step syntheses of analogous sulfamoyl-benzamide derivatives .
  • Catalyst Screening : Use of coupling agents like HATU or EDCI for amide bond formation, with monitoring via TLC or HPLC to track intermediate purity .
  • Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) for ≥95% purity .

Basic: What analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, benzo[d]thiazole aromatic protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 537.1824) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies evaluate the cyclopropyl-methylsulfamoyl group’s role in target binding?

Methodological Answer:
Design SAR studies using:

  • Analog Synthesis : Replace cyclopropyl with cyclohexyl or methyl groups to assess steric/electronic effects .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase ATP-binding pockets). The sulfamoyl group’s hydrogen-bonding capacity may anchor the compound to conserved residues .
  • Biological Assays : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) .
  • Crystallography : Co-crystallize the compound with its target to resolve binding modes, if feasible .

Advanced: What methodologies resolve contradictory efficacy data across cell lines?

Methodological Answer:
Address discrepancies through:

  • Standardized Assay Conditions : Normalize cell viability protocols (e.g., ATP-based luminescence vs. MTT) and control for passage number .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets affecting cell-specific responses .
  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to rule out uptake/efflux variability .
  • Transcriptomic Analysis : Use RNA-seq to correlate efficacy with expression of putative targets (e.g., tyrosine kinases) .

Advanced: What strategies improve metabolic stability while maintaining target affinity?

Methodological Answer:
Strategies include:

  • Deuteration : Replace labile hydrogens (e.g., pyrazole-CH₃) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask sulfamoyl as a tert-butyl carbamate, cleaved in vivo by esterases .
  • In Vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. T½ <30 min indicates need for stabilization .
  • Computational ADMET Prediction : Use SwissADME to prioritize analogs with lower topological polar surface area (<90 Ų) for enhanced permeability .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:
Employ orthogonal validation methods:

  • CRISPR Knockout : Delete putative targets (e.g., PI3K isoforms) and assess loss of compound activity in proliferation assays .
  • Thermal Proteome Profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts in cell lysates .
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map downstream signaling perturbations (e.g., AKT/mTOR pathway inhibition) .
  • In Vivo Models : Test in xenografts with matched PD biomarkers (e.g., phospho-ERK levels via IHC) .

Basic: What are the critical controls for assessing biological activity in vitro?

Methodological Answer:
Essential controls include:

  • Solvent Controls : DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Positive/Negative Controls : Use staurosporine (apoptosis inducer) and untreated wells in viability assays .
  • Off-Target Inhibitors : Co-treat with pan-kinase inhibitors (e.g., dasatinib) to isolate compound-specific effects .
  • Replicate Consistency : ≥3 biological replicates with CV <15% for statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.